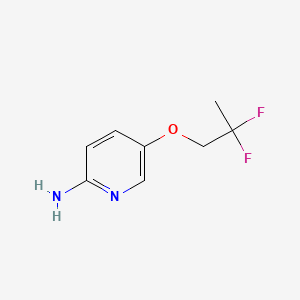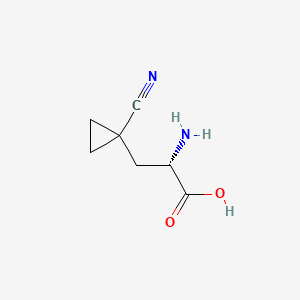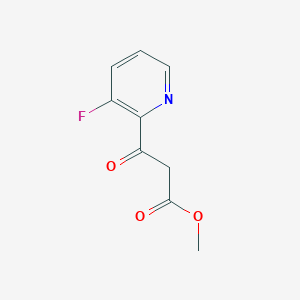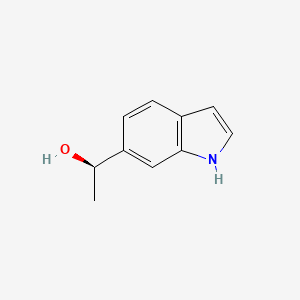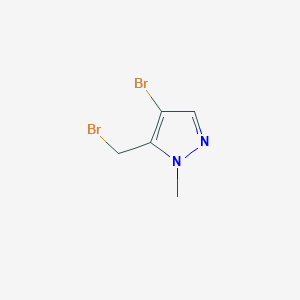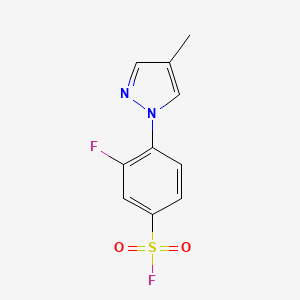
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is an organic compound that features a benzene ring substituted with a fluorine atom, a sulfonyl fluoride group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is to start with a fluorobenzene derivative, which undergoes sulfonylation to introduce the sulfonyl fluoride group. The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl fluoride group in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides or sulfonates, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides an overview of the compound 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8F2N2O2S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H8F2N2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3 |
InChI Key |
WCZQWJUBISKMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


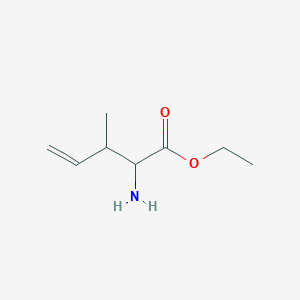
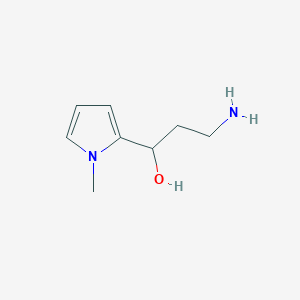
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
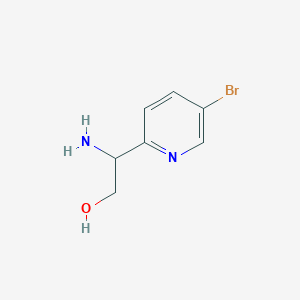
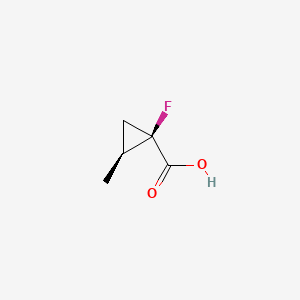
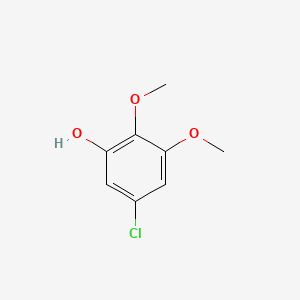
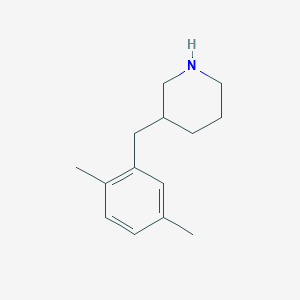
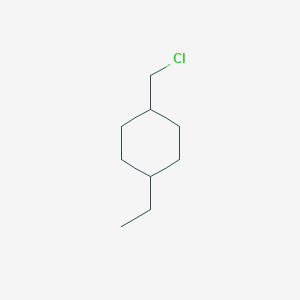
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
